Ethyl 4-({[2-(diethylamino)ethyl]carbamothioyl}amino)benzoate
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Overview
Description
ETHYL 4-[({[2-(DIETHYLAMINO)ETHYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE is a complex organic compound with a variety of applications in scientific research. It is known for its unique structure, which includes both an ethyl ester and a diethylamino group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[({[2-(DIETHYLAMINO)ETHYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE typically involves multiple steps. One common method includes the reaction of 4-aminobenzoic acid with diethylamine to form an intermediate, which is then reacted with ethyl chloroformate to produce the final compound. The reaction conditions often require a controlled temperature and the use of solvents like dichloromethane to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-[({[2-(DIETHYLAMINO)ETHYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
ETHYL 4-[({[2-(DIETHYLAMINO)ETHYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme interactions and as a probe for biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an additive in various formulations.
Mechanism of Action
The mechanism of action of ETHYL 4-[({[2-(DIETHYLAMINO)ETHYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE involves its interaction with specific molecular targets. The diethylamino group can interact with enzymes and receptors, modulating their activity. The compound can also participate in covalent bonding with target molecules, leading to changes in their function and activity .
Comparison with Similar Compounds
Similar Compounds
- ETHYL 4-[(2-ACETYLOXYBENZOYL)AMINO]BENZOATE
- ETHYL 4-[(4-NITROBENZYLIDENE)AMINO]BENZOATE
- ETHYL 4-[(4-ETHOXYBENZOYL)AMINO]BENZOATE
Uniqueness
ETHYL 4-[({[2-(DIETHYLAMINO)ETHYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE stands out due to its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its versatility makes it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C16H25N3O2S |
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Molecular Weight |
323.5 g/mol |
IUPAC Name |
ethyl 4-[2-(diethylamino)ethylcarbamothioylamino]benzoate |
InChI |
InChI=1S/C16H25N3O2S/c1-4-19(5-2)12-11-17-16(22)18-14-9-7-13(8-10-14)15(20)21-6-3/h7-10H,4-6,11-12H2,1-3H3,(H2,17,18,22) |
InChI Key |
LMRJFAQWNVYMDS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC(=S)NC1=CC=C(C=C1)C(=O)OCC |
Origin of Product |
United States |
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